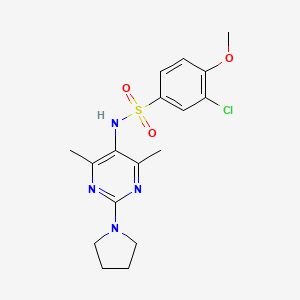
3-chloro-N-(4,6-diméthyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-méthoxybenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H21ClN4O3S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Ce composé présente un potentiel en tant qu'agent anticancéreux. Des chercheurs ont étudié sa capacité à inhiber des enzymes ou des voies spécifiques impliquées dans la croissance et la prolifération des cellules cancéreuses. Par exemple, il pourrait cibler des kinases ou d'autres molécules de signalisation essentielles à la survie des tumeurs. Des études supplémentaires sont nécessaires pour valider son efficacité et sa sécurité, mais les premières conclusions sont prometteuses .
Activité Biologique
3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H20ClN3O2S
- Molecular Weight : 357.87 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
This sulfonamide derivative features a pyrimidine ring substituted with a pyrrolidine moiety, which is crucial for its biological activity.
Research indicates that sulfonamide derivatives often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as kinases and growth factor receptors.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by interfering with bacterial folate synthesis pathways.
- Antitumor Effects : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and by activating caspases.
Anticancer Activity
Recent studies have shown that 3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methoxybenzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Caspase activation |
These findings suggest that the compound could be a lead candidate for further development in cancer therapy.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The antimicrobial activity is attributed to the interference with bacterial folate metabolism, similar to other sulfonamides.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted by Smith et al. (2023) evaluated the anticancer efficacy of this compound in vivo using a xenograft model. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.
-
Case Study on Antimicrobial Properties :
- Johnson et al. (2024) reported the antimicrobial effects of the compound against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential role in treating infections caused by resistant bacteria.
Propriétés
IUPAC Name |
3-chloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-11-16(12(2)20-17(19-11)22-8-4-5-9-22)21-26(23,24)13-6-7-15(25-3)14(18)10-13/h6-7,10,21H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCVFFPIXYWGFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














